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Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

Cat. No.: B1298758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of 2,4-Dimethoxycinnamic acid. This

document details the spectroscopic data, experimental protocols, and logical workflow required

to confirm the molecule's structure, serving as a valuable resource for researchers in the fields

of organic chemistry, analytical chemistry, and drug discovery.

Chemical Identity and Properties
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence

of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-

dimethoxyphenyl)prop-2-enoic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

Identifier Value

Molecular Formula C₁₁H₁₂O₄

Molecular Weight 208.21 g/mol

CAS Number 16909-09-4[1]

Appearance Solid
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Spectroscopic Data for Structural Confirmation
The structural framework of 2,4-Dimethoxycinnamic acid is definitively established through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2: ¹³C NMR Spectroscopic Data of 2,4-Dimethoxycinnamic acid

Chemical Shift (δ) ppm Assignment

167.88 C=O (Carboxylic Acid)

142.59 C-β (Alkene)

138.88 C-α (Alkene)

130.64 Aromatic C-H

130.54 Aromatic C-H

129.30 Aromatic C-H

126.19 Aromatic C-H

122.81 Aromatic C-H

55.5 (approx.) OCH₃

55.3 (approx.) OCH₃

Note: Specific assignments of aromatic carbons can vary based on the solvent and specific

experimental conditions. The provided data is a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 3: Key FT-IR Absorption Bands for 2,4-Dimethoxycinnamic acid

Wavenumber (cm⁻¹) Functional Group

~3000-2500 O-H stretch (Carboxylic Acid)

~1700-1680 C=O stretch (Carboxylic Acid)

~1630 C=C stretch (Alkene)

~1600, ~1500 C=C stretch (Aromatic)

~1250, ~1050 C-O stretch (Ethers)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 2,4-Dimethoxycinnamic acid

m/z Interpretation

208 Molecular Ion [M]⁺

191 [M - OH]⁺

163 [M - COOH]⁺

135 [M - COOH - CO]⁺

Experimental Protocols for Structural Elucidation
The following are detailed methodologies for the key experiments used in the structural

elucidation of 2,4-Dimethoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxycinnamic acid in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of 2,4-Dimethoxycinnamic acid with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Instrumentation: Use a FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common ionization techniques for this type of molecule include:

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy

electron beam.

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed

into the mass spectrometer, where it is ionized.

Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge

ratio (m/z) and detects their abundance.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which can provide clues about the molecule's structure.

Workflow and Logical Relationships
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The structural elucidation of an organic compound like 2,4-Dimethoxycinnamic acid follows a

logical workflow, integrating data from various analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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